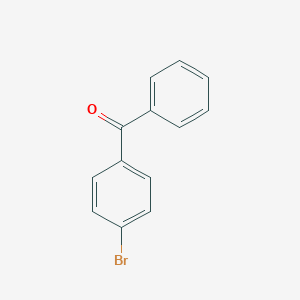

4-Bromobenzophenone

Overview

Description

4-Bromobenzophenone is an organic compound with the chemical formula C13H9BrO. It is a derivative of benzophenone, where a bromine atom is substituted at the para position of one of the phenyl rings. This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromobenzophenone can be synthesized through the Friedel-Crafts acylation reaction. This involves the reaction of bromobenzene with benzoyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride. The reaction is carried out in a solvent such as dichloromethane or ethanol, and the mixture is heated to facilitate the reaction. After the reaction is complete, the product is purified by recrystallization from light petroleum .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.

Chemical Reactions Analysis

Types of Reactions: 4-Bromobenzophenone undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromine atom.

Reduction Reactions: It can be reduced to 4-bromo-1,2-diphenylethanol using reducing agents such as hydrogen gas in the presence of a catalyst.

Coupling Reactions: It can be used in coupling reactions to form more complex organic molecules.

Common Reagents and Conditions:

Substitution: Sodium hydroxide or other strong bases.

Reduction: Hydrogen gas with a palladium catalyst.

Coupling: Palladium-catalyzed cross-coupling reactions.

Major Products:

Substitution: Products depend on the nucleophile used.

Reduction: 4-Bromo-1,2-diphenylethanol.

Coupling: Various biaryl compounds.

Scientific Research Applications

4-Bromobenzophenone is used in a wide range of scientific research applications:

Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromobenzophenone depends on its application. In organic synthesis, it acts as an electrophilic reagent, participating in various substitution and coupling reactions. In biological systems, it may interact with specific enzymes or proteins, affecting their activity and function .

Comparison with Similar Compounds

Benzophenone: The parent compound without the bromine substitution.

4,4’-Dibromobenzophenone: A derivative with two bromine atoms.

2-Bromobenzophenone: A positional isomer with the bromine atom at the ortho position.

Uniqueness: 4-Bromobenzophenone is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The para-substitution makes it more suitable for certain types of reactions compared to its ortho or meta isomers .

Biological Activity

4-Bromobenzophenone (4-BrBPh), a compound with the chemical formula C13H9BrO, has garnered attention in various fields of research due to its biological activities and potential applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H9BrO

- Molecular Weight : 261.11 g/mol

- CAS Number : 90-90-4

This compound is characterized by a bromine atom attached to one of the phenyl rings in the benzophenone structure, which influences its reactivity and biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluating various Schiff bases derived from 2-amino-4'-bromobenzophenone demonstrated promising activity against several bacterial strains, including Staphylococcus aureus , Escherichia coli , and Pseudomonas aeruginosa . The Minimum Inhibitory Concentration (MIC) values for these compounds were determined, highlighting their potential as antimicrobial agents .

| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli | MIC (µg/mL) against P. aeruginosa |

|---|---|---|---|

| BCBAPM | 32 | 64 | 128 |

| BHBAPM | 16 | 32 | 64 |

| BTBAPM | 8 | 16 | 32 |

Cytotoxicity and Cancer Research

The cytotoxic effects of this compound have been investigated in various cancer cell lines. Notably, it has shown activity in inhibiting tubulin polymerization, which is crucial for cancer cell division. In a study comparing the activity of a benzophenone analogue to cryptophycin, it was found that the analogue retained submicromolar cytotoxicity in breast cancer cell lines such as MCF-7 .

- IC50 Values :

- Cryptophycin-1: IC50 = 3.7 µM

- Benzophenone analogue: IC50 = 7.4 µM

This suggests that modifications to the benzophenone structure can enhance its anticancer properties.

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : It has been shown to inhibit cysteine proteases, particularly cathepsin L, which plays a role in cancer metastasis .

- Interference with Microtubule Dynamics : By affecting tubulin polymerization, it disrupts mitotic spindle formation, leading to cell cycle arrest in cancer cells .

- Antioxidant Properties : Some studies suggest that benzophenone derivatives may possess antioxidant properties, contributing to their protective effects against oxidative stress in cells.

Synthesis and Characterization

A variety of derivatives based on this compound have been synthesized to explore their biological activities further. For example, the synthesis of Schiff bases from this compound has led to the discovery of new derivatives with enhanced antimicrobial properties .

Safety and Toxicological Profile

While exploring its biological activities, safety assessments indicate that this compound can cause skin and eye irritation upon contact . However, it is not classified as a carcinogen or mutagen by major health organizations.

Properties

IUPAC Name |

(4-bromophenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEOLYBMGRQYQTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0075366 | |

| Record name | 4-Bromobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0075366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless powder; [Alfa Aesar MSDS] | |

| Record name | 4-Bromobenzophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20298 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

90-90-4 | |

| Record name | 4-Bromobenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzophenone, 4-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromobenzophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59863 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Bromobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0075366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromobenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.841 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Bromobenzophenone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJ7EB9BC7F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 4-Bromobenzophenone?

A1: The molecular formula of this compound is C13H9BrO, and its molecular weight is 261.11 g/mol.

Q2: Does this compound exhibit polymorphism?

A2: Yes, this compound exists in two known polymorphs: a monoclinic form (M-form) and a triclinic form (T-form) [, , ]. The M-form is considered the stable polymorph, crystallizing from 2-propanol solutions or via gradient sublimation. The T-form is metastable and has been obtained through a modified Bridgman-Stockbarger method [].

Q3: How do the physical properties of the two this compound polymorphs differ?

A3: The M-form belongs to the monoclinic P21/c space group and has a melting point (Tm) of 355.2 K. The T-form belongs to the triclinic P-1 space group and has a slightly lower Tm of 354 K [].

Q4: Are there any spectroscopic techniques used to study this compound?

A4: Yes, researchers have utilized various spectroscopic methods to investigate this compound. These include X-ray powder diffraction for structural characterization [], low-frequency Raman spectroscopy to study the effect of temperature on its polymorphs [], and transient absorption spectroscopy to observe the behavior of its ketyl radicals in excited states [].

Q5: How is this compound used in organic synthesis?

A5: this compound serves as a versatile building block in organic synthesis. For example, it can undergo McMurry coupling reactions to produce 2,3-bis(4-bromophenyl)-2-butenes []. It can also be used in the synthesis of photoactivatable analogs of lysophosphatidic acid, which are valuable tools for studying lipid-protein interactions [].

Q6: Can this compound participate in cross-coupling reactions?

A6: Yes, this compound has been successfully employed in palladium-catalyzed cross-coupling reactions with arylboronic acids, demonstrating its utility in forming carbon-carbon bonds []. This reaction is highly efficient, achieving remarkable turnover numbers, especially when using cis,cis,cis-1,2,3,4-Tetrakis(diphenylphosphinomethyl)cyclopentane as a ligand for the palladium catalyst [].

Q7: Does this compound play a role in environmental science?

A7: Interestingly, this compound has been identified as a potential priming agent for stimulating the microbial dechlorination of polychlorinated biphenyls (PCBs) in contaminated sediments []. This finding suggests a possible bioremediation strategy for these persistent environmental pollutants.

Q8: What happens when this compound is exposed to light?

A8: Upon light irradiation, this compound undergoes photochemical reactions, generating radical pairs []. The dynamics of these radical pairs, influenced by factors like heavy atom substitutions and the surrounding environment, have been studied using techniques like optical detected ESR [].

Q9: How does the presence of a bromine atom influence the photochemical behavior of this compound?

A9: The bromine atom, being a heavy atom, introduces significant spin-orbit coupling, which impacts the intersystem crossing rates and overall dynamics of the photochemically generated radical pairs [].

Q10: What are the key structural features of crystalline this compound?

A10: In the crystal lattice of both polymorphs, this compound molecules are stabilized by weak hydrogen bonds, primarily of the C–H…π type. These interactions occur between the aromatic rings of neighboring molecules [].

Q11: How does temperature affect the crystal structure of this compound?

A11: Studies have shown a strong temperature dependence of lattice constants and weak bond distances in the monoclinic form of this compound []. This suggests that the weak intermolecular interactions, particularly the C–H…π hydrogen bonds, contribute significantly to the thermal expansion behavior of this polymorph.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.